Product packaging for 2-oxo-2H-pyran-5-carbonitrile(Cat. No.:CAS No. 129660-12-4)

2-oxo-2H-pyran-5-carbonitrile

Cat. No.: B136711
CAS No.: 129660-12-4
M. Wt: 121.09 g/mol
InChI Key: BSKONEMTLKHESY-UHFFFAOYSA-N
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Description

Significance of 2H-Pyran-2-ones and Carbonitrile Functionality in Organic Synthesis

The 2H-pyran-2-one moiety, also known as an α-pyrone, is a privileged six-membered heterocyclic ring containing an oxygen atom and a carbonyl group. This structural motif is found in numerous natural products and biologically active molecules, exhibiting a wide range of activities. researchgate.net The conjugated system within the 2H-pyran-2-one ring imparts unique electrophilic properties and resonance stabilization, making it a versatile building block in organic synthesis. researchgate.net The electrophilic nature of the C-2, C-4, and C-6 positions allows for a variety of nucleophilic attacks, often leading to ring-opening and rearrangement reactions that form new carbocyclic or heterocyclic systems. clockss.org This reactivity has been harnessed to construct diverse and complex molecular architectures. researchgate.net

The carbonitrile, or cyano, group (-C≡N) is another cornerstone of organic synthesis. wisdomlib.org Its strong electron-withdrawing nature significantly influences the reactivity of the molecule to which it is attached, making adjacent carbon atoms susceptible to nucleophilic attack. fiveable.me The carbonitrile group is a valuable synthetic intermediate due to its ability to be transformed into other important functional groups, such as carboxylic acids and primary amines, thereby expanding the synthetic utility of the parent molecule. fiveable.mepearson.com The linear geometry of the sp-hybridized carbon atom in the nitrile group also imparts specific stereochemical constraints. fiveable.me

The combination of the 2H-pyran-2-one scaffold and the carbonitrile functionality in 2-oxo-2H-pyran-5-carbonitrile creates a molecule with a rich and varied chemical reactivity, poised for the development of novel synthetic methodologies.

Historical Context and Evolution of Research on this compound and Related Analogues

While the broader class of 2H-pyran-2-ones has been known for many years, their extensive use in organic synthesis to construct a variety of molecules gained significant traction after 1960. researchgate.net Early research focused on the isolation and characterization of naturally occurring pyran-2-ones and understanding their fundamental reactivity. derpharmachemica.com

The synthesis of functionalized 2H-pyran-2-ones has evolved considerably over time. Traditional methods often involved condensation reactions. A notable advancement was the use of ketene (B1206846) dithioacetals with aryl ketones to construct 2H-pyran-2-ones. derpharmachemica.com For instance, the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with various propiophenones in the presence of a base like potassium hydroxide (B78521) has been a successful strategy. derpharmachemica.com

More recent synthetic protocols have focused on developing more efficient and selective domino reactions. For example, a highly efficient method for synthesizing 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile (B47326) has been developed. nih.govacs.org This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps. nih.govacs.org The evolution of these synthetic methods has made this compound and its derivatives more accessible for further investigation.

Current Research Landscape and Academic Trajectories

The current research landscape for this compound and its analogues is vibrant and expanding. A significant area of focus is their application as versatile intermediates in the synthesis of complex molecular structures, including polyaromatic hydrocarbons and various heterocyclic systems. researchgate.netnih.gov Researchers are exploring their use in domino reactions to create molecular diversity from simple starting materials. nih.govacs.org

Furthermore, the unique electronic properties of these compounds, arising from the donor-acceptor architecture, have sparked interest in their potential applications in materials science. mdpi.com For instance, derivatives of 2H-pyran-2-ones are being investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs). nih.gov

In medicinal chemistry, derivatives of this compound are being explored for their potential pharmacological activities. smolecule.com The pyran-2-one core is a known pharmacophore, and the introduction of the carbonitrile group can modulate the biological properties of the molecule. researchgate.netsmolecule.com Computational studies are also being employed to predict the reactivity and potential biological activities of newly synthesized derivatives. mdpi.com Future academic trajectories will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel applications in materials science, and the systematic investigation of the medicinal potential of this class of compounds.

Interactive Data Tables

Table 1: Selected Synthetic Methods for 2-oxo-2H-pyran-3-carbonitrile Derivatives

Starting MaterialsReagents and ConditionsProduct TypeReference
α-Aroylketene dithioacetals, MalononitrileKOH, DMF, 100 °C, then HCl6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles nih.govacs.org
Ethyl 2-cyano-3,3-dimethylsulfanylacrylate, PropiophenonesKOH, DMSO, Room Temperature6-Aryl-5-methyl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitriles derpharmachemica.com
3-Acetyl coumarin (B35378), Ethyl-2-cyano,3,3-bismethyl thioacrylateKOH, Solvent-free, Grinding4-Methylsulfanyl-2-oxo-6-(2-oxo-2H-chromen-3-yl)-2H-pyran-3-carbonitrile thepharmajournal.com
6-(4-(9H-carbazol-9-yl)phenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile, Secondary amineMeOH, Reflux6-(4-(9H-carbazol-9-yl)phenyl)-4-(amino)-2-oxo-2H-pyran-3-carbonitriles thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3NO2 B136711 2-oxo-2H-pyran-5-carbonitrile CAS No. 129660-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxopyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKONEMTLKHESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562515
Record name 2-Oxo-2H-pyran-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-12-4
Record name 2-Oxo-2H-pyran-5-carbonitrile
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Record name 2-oxo-2H-pyran-5-carbonitrile
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Synthetic Methodologies for 2 Oxo 2h Pyran 5 Carbonitrile and Its Derivatives

Classical Approaches in the Synthesis of 2-oxo-2H-pyran-5-carbonitrile

A traditional and straightforward route to this compound involves a two-step conversion from the commercially available coumalic acid (also known as 2-oxo-2H-pyran-5-carboxylic acid). nih.govnih.gov The initial step is the formation of the corresponding acid chloride, 2-oxo-2H-pyran-5-carbonyl chloride. This is typically achieved by treating coumalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often under reflux conditions. nih.govgoogle.com For instance, refluxing coumalic acid in thionyl chloride for several hours effectively yields the acid chloride intermediate. nih.gov

The subsequent step involves the conversion of the acid chloride to the desired nitrile. This transformation can be accomplished by reacting 2-oxo-2H-pyran-5-carbonyl chloride with sulfamide (B24259) (H₂NSO₂NH₂). google.com This classical approach provides a reliable, albeit multi-step, pathway to the target molecule, starting from a simple precursor.

Table 1: Synthesis of 2-oxo-2H-pyran-5-carbonyl chloride

Starting MaterialReagentConditionsProductYieldReference
Coumalic acidThionyl chlorideReflux, 8 hours2-oxo-2H-pyran-5-carbonyl chloride55% nih.gov

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Modern synthetic chemistry has seen the development of highly efficient methods for constructing complex molecules, such as functionalized this compound derivatives. These strategies often involve the formation of multiple bonds in a single operation, offering advantages in terms of atom economy and procedural simplicity.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are a powerful tool for building molecular diversity. nih.gov Various MCRs have been developed for the synthesis of pyran derivatives, often proceeding through a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com

These reactions can be catalyzed by a range of sustainable and reusable catalysts, including organosilica nanocatalysts and metal-embedded Schiff bases. mdpi.com For example, the one-pot reaction of an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound can efficiently produce highly substituted pyran scaffolds. mdpi.com While not always directly yielding the this compound core, these MCRs provide access to a wide array of functionalized pyranone derivatives that are structurally related. mdpi.combohrium.com

Table 2: Examples of Multi-Component Reactions for Pyran Scaffolds

Reactant 1Reactant 2Reactant 3CatalystProduct TypeReference
Aromatic AldehydeMalononitrileDimedoneFe₃O₄@Dendrimer-NH₂-HPATetrahydrobenzo[b]pyran mdpi.com
BenzaldehydeMalononitrile4-HydroxycoumarinCaO@SiO₂-NH₂-Sal-ZnPyrano[3,2-c]coumarin mdpi.com
Aromatic AldehydeMalononitrileEthyl AcetoacetateOrganocatalystDihydropyran mdpi.com

Domino reactions, also known as cascade reactions, are processes where a single event triggers a series of subsequent intramolecular transformations to form the final product without the need for additional reagents or catalysts. This approach has been successfully applied to the synthesis of highly functionalized 2-oxo-2H-pyran-3-carbonitriles. acs.orgnih.gov

A notable example is the base-promoted domino reaction of α-aroylketene dithioacetals with malononitrile. acs.orgnih.govacs.orgnih.gov The reaction is proposed to proceed through a sequence of addition-elimination, intramolecular O-cyclization to form a 2-imino-2H-pyran intermediate, followed by hydrolysis to furnish the final 2-oxo-2H-pyran-3-carbonitrile derivative. acs.org This methodology is highly efficient and provides excellent yields of products like 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles. acs.orgnih.gov

Table 3: Domino Synthesis of Functionalized 2-oxo-2H-pyran-3-carbonitriles

Starting Material 1Starting Material 2BaseProductYieldReference
α-Aroylketene dithioacetalMalononitrileKOH6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrileExcellent acs.org
1-(4-Bromophenyl)-2,2-bis(methylthio)ethenoneMalononitrileKOH6-(4-Bromophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile83% acs.org
1-Phenyl-2,2-bis(methylthio)ethenoneMalononitrilePiperidine (B6355638)2-Oxo-6-phenyl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile87% nih.gov

Ketene (B1206846) dithioacetals are versatile building blocks in organic synthesis due to the presence of multiple reactive sites. growingscience.comrsc.org They serve as key precursors in the synthesis of various heterocyclic compounds, including functionalized 2H-pyran-2-ones. acs.orgnih.gov As mentioned in the preceding section, the reaction between α-aroylketene dithioacetals and active methylene (B1212753) compounds like malononitrile is a prime example of their utility. acs.org

The reaction, catalyzed by a base, initiates with a nucleophilic attack of the malononitrile carbanion on the β-carbon of the ketene dithioacetal. acs.org This is followed by the elimination of a methylthio group and a subsequent intramolecular cyclization. acs.org The resulting 2-imino-pyran intermediate is then hydrolyzed to yield the stable 2-oxo-2H-pyran-3-carbonitrile derivative. acs.org This strategy allows for the introduction of diverse substituents at the 4- and 6-positions of the pyranone ring.

Table 4: Synthesis of 2H-Pyran-2-ones from Ketene Dithioacetals

Ketene DithioacetalReagentConditionsProductYieldReference
1-(3-Methoxyphenyl)-2,2-bis(methylthio)ethenoneMalononitrile, PiperidineDMF, rt6-(3-Methoxyphenyl)-2-oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile86% acs.orgnih.gov
1-(4-Chlorophenyl)-2,2-bis(methylthio)ethenoneMalononitrileKOH, DMF6-(4-Chlorophenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile85% acs.org

The 2H-pyran-2-one ring system can undergo fascinating ring transformation reactions when treated with a suitable carbanion. rsc.orgrsc.orgderpharmachemica.com This strategy does not synthesize the pyranone ring but rather uses it as a scaffold to construct different carbo- and heterocyclic systems. The reaction is typically initiated by the nucleophilic attack of a carbanion at the C6 position of the pyranone ring. derpharmachemica.comacs.org

This initial attack is followed by a series of intramolecular cyclization and rearrangement steps, often involving the elimination of a small molecule like carbon dioxide, to yield a new ring system. derpharmachemica.com For example, reacting 6-aryl-2H-pyran-2-ones with the carbanion generated from propiophenone (B1677668) leads to the formation of functionalized m-terphenyls. derpharmachemica.com Similarly, carbanions derived from various ketones can induce the transformation of 2H-pyran-2-ones into a range of annulated biaryls and other complex structures. rsc.orgacs.org This highlights the value of the pyranone core as a synthon for more elaborate molecules.

Table 5: Carbanion-Induced Ring Transformations of 2H-Pyran-2-ones

2H-Pyran-2-one DerivativeCarbanion SourceResulting Product ClassReference
6-Aryl-2H-pyran-2-onePropiophenonem-Terphenyls derpharmachemica.comderpharmachemica.com
6-Aryl-3-methoxycarbonyl-4-methylsulfanyl-2H-pyran-2-oneAcetyltrimethylsilaneUnsymmetrical Biaryls acs.org
Functionalized 2H-pyran-2-oneCycloalkanoneAnnulated Unsymmetrical Biaryls rsc.org
Functionalized 2H-pyran-2-one4-PiperidoneTetrahydroisoquinolines rsc.org

Catalytic Approaches in this compound Synthesis

A variety of catalytic systems have been developed to facilitate the synthesis of this compound and its analogues, offering high yields and selectivity under mild conditions. These methods range from simple base catalysis to the use of sophisticated nanocomposites and organocatalysts.

A common and straightforward approach involves base-catalyzed domino reactions. For instance, the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles can be achieved with excellent yields from α-aroylketene dithioacetals and malononitrile using a base as the promoter. acs.org Similarly, piperidine has been effectively used as a basic catalyst for the synthesis of 2-oxo-1,2-dihydropyridine and 2-oxo-2H-pyran derivatives in ethanol (B145695). scirp.org

Solid base catalysts, such as potassium oxide supported on alumina (B75360) (Al2O3-OK), have also been employed. centralasianstudies.org These heterogeneous catalysts are crucial for reactions like the Michael addition, a key step in the formation of the pyran ring. centralasianstudies.org More advanced catalytic systems include cobalt-based phosphate (B84403) catalysts, which have been used for multicomponent reactions in green solvents like ethanol/water mixtures to produce pyran derivatives. researchgate.net

Nanocatalysts offer high efficiency due to their large surface area. Fe3O4-@poly(vinyl alcohol) nanoparticles have been reported as a highly efficient, eco-friendly, and heterogeneous catalyst for the three-component reaction of aryl aldehydes, barbituric acid, and malononitrile. nih.gov Another example is the use of a sulfonated poly-4-vinyl pyridinium (B92312) (PVPy-IL-B-SO3H) material, which acts as an acid catalyst for preparing spirooxindoles containing a pyran ring under ultrasonic irradiation. researchgate.net

Table 1: Overview of Catalytic Approaches for this compound and Derivative Synthesis

Catalyst Reactants Product Type Key Features
Basic Catalysts (e.g., piperidine) α-Aroylketene dithioacetals, malononitrile, secondary amines 6-Aryl-4-amino-2-oxo-2H-pyran-3-carbonitriles Simple, convenient, and highly selective domino reaction. acs.orgscirp.org
Cobalt Phosphates Aryl aldehydes, malononitrile, active methylene compounds Pyrano[3,2-c]chromene derivatives Novel catalytic approach using an electrophilic substitution mechanism. researchgate.net
Al2O3-OK Chalcones, ethyl cyanoacetate 2-Oxo pyran derivatives Solid base catalyst facilitating Michael addition. centralasianstudies.org
PVPy-IL-B-SO3H Malononitrile, 1-alkylindoline-2,3-diones, pyrazole (B372694) carboxylates Spiro[indoline-pyran] derivatives Acidic ionic liquid catalyst used with ultrasonic irradiation. researchgate.net
Fe3O4-@poly(vinyl alcohol) NPs Aryl aldehydes, barbituric acid, malononitrile Pyrano[2,3-d]-pyrimidinediones Heterogeneous, reusable magnetic nanocatalyst. nih.gov

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of this compound derivatives aims to reduce environmental impact by using safer solvents, reusable catalysts, and renewable starting materials. These strategies lead to more sustainable and economically viable production methods.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several synthetic protocols for pyran derivatives have been successfully developed to be performed "on-water."

An efficient, one-pot, multicomponent synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives has been achieved in water using potassium carbonate as a low-cost and mild catalyst. rroij.com This method is characterized by high yields (92-98%), clean reaction profiles, and short reaction times under reflux conditions. rroij.com

Another green strategy involves the synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans from 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles in water. nih.gov This approach eliminates the need for complex purification steps, as the product can be isolated by simple washing with lukewarm water. nih.gov A significant advantage of this protocol is the reusability of the aqueous reaction medium for up to six cycles with only a minimal loss in product yield. nih.gov

Table 2: Examples of On-Water Synthesis of Pyran Derivatives

Catalyst Reactants Product Type Yield Reaction Time
Potassium Carbonate Substituted benzaldehydes, malononitrile, 2-thioxothiazolidin-4-one 5-Amino-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitriles 92-98% 2-4 h
None (Base and Surfactant promoted) 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles, methyl thioglycolate 3-Amino thieno[3,2-c]pyrans 65-95% 20-24 h

Heterogeneous catalysts are central to sustainable chemical production as they can be easily separated from the reaction mixture and reused, minimizing waste and catalyst cost.

A magnetically recyclable bionanocatalyst, CuFe2O4@starch, has been developed for the three-component synthesis of 4H-pyran derivatives. royalsocietypublishing.org This catalyst, derived from starch, is effective for reactions in ethanol at room temperature and can be recovered using an external magnet and reused at least six times without a significant drop in its catalytic activity. royalsocietypublishing.org Similarly, Ag/Fe3O4@starch has been used as a magnetic nanocatalyst for synthesizing 4H-pyran and tetrahydro-4H-chromene derivatives. scielo.org.za

Other solid catalysts include MgO-MgAl2O4 nanocomposites, which have shown high efficiency under thermal solvent-free conditions or ultrasonic irradiation. researchgate.net A catalyst derived from natural asphalt (B605645), natural asphalt oxide-grafted carboxylic acid, has been reported as a sustainable heterogeneous catalyst for synthesizing pyrano[2,3-c]pyrazoles in water, demonstrating exceptional reusability for at least five cycles. rsc.org The use of multiwalled carbon nanotubes as a heterogeneous catalyst has also been reported for the synthesis of fused pyran scaffolds, with the catalyst being reusable for up to eight runs. nih.gov

Table 3: Heterogeneous Catalysts for Sustainable Pyran Derivative Synthesis

Catalyst Support/Core Material Key Features Reusability
CuFe2O4@starch Starch (Biopolymer) Magnetically separable, operates at room temperature. royalsocietypublishing.org At least 6 cycles
Ag/Fe3O4@starch Starch (Biopolymer) Magnetically separable, high yields. scielo.org.za Not specified
MgO-MgAl2O4 Metal Oxide Effective under solvent-free and ultrasonic conditions. researchgate.net Not specified
Natural asphalt oxide-grafted carboxylic acid Natural Asphalt Sustainable support, operates in water, high acidity. rsc.org At least 5 cycles
Multiwalled Carbon Nanotubes Carbon Heterogeneous, efficient for four-component reactions. nih.gov Up to 8 cycles

The use of renewable feedstocks is a cornerstone of green chemistry, aiming to replace petrochemical-based starting materials with those derived from biomass.

Starch, an abundant and low-cost biopolymer from agricultural products, has been used as a renewable support for creating heterogeneous nanocatalysts like CuFe2O4@starch and Ag/Fe3O4@starch. royalsocietypublishing.orgscielo.org.za These bionanocomposites make the synthesis of pyran derivatives more eco-friendly. royalsocietypublishing.org

Carbohydrates are a major component of biomass and serve as excellent renewable raw materials. rsc.org A green synthetic route to 2-pyrones has been developed starting from galactaric acid, a C6 aldaric acid that can be sourced from galactose. rsc.orgresearchgate.net This process has been optimized and scaled up, incorporating solvent recycling to further enhance its green credentials. rsc.org Research has also shown that 2-acetylfuran, a precursor for some pyran syntheses, can potentially be produced from renewable biomass feedstocks like 6-deoxyaldohexoses. researchgate.net Furthermore, natural asphalt has been utilized as a sustainable and naturally derived support for catalysts. rsc.org

Table 4: Renewable Feedstocks in the Synthesis of Pyran Derivatives

Renewable Feedstock Application Resulting Product/Intermediate
Starch Catalyst support 4H-Pyran derivatives royalsocietypublishing.orgscielo.org.za
Galactaric Acid (from Galactose) Starting material 3-Acetoxy-2-oxo-2H-pyran-6-carboxylic acid rsc.orgresearchgate.net
6-Deoxyaldohexoses Potential starting material 2-Acetylfuran (precursor) researchgate.net
Natural Asphalt Catalyst support Pyrano[2,3-c]pyrazoles rsc.org

Reactivity Profiles and Reaction Mechanisms of 2 Oxo 2h Pyran 5 Carbonitrile

Nucleophilic Reactivity and Additions to the Pyranone Ring System

The 2-oxo-2H-pyran-2-one ring system possesses three electrophilic centers at positions C-2, C-4, and C-6, rendering it susceptible to nucleophilic attack. clockss.org These reactions often result in the opening of the pyranone ring, which can then be followed by rearrangements to form new heterocyclic or carbocyclic structures. clockss.org The presence of both electron-donating and electron-withdrawing groups at opposite ends of a double bond in some dihydropyran derivatives classifies them as "push-pull" compounds and Michael acceptors. chim.it This electronic feature allows them to react with various nucleophiles, leading to 1,4- and 1,2-addition products. chim.it

For instance, the reaction of β-trifluoroacetyldihydropyran with an excess of triethylphosphite results in a formal [4+1]-cycloaddition to form a cyclophosphorane. chim.it Similarly, reactions with organometallic reagents like phenyl- and methylmagnesium bromides can lead to the formation of acyclic products through nucleophilic addition. chim.it The reaction of 2-oxo-2H-pyran-5-carboxylic acid methyl ester, an activated form of 2-oxopyran, with nucleophiles such as malic acid can produce ethyl esters. biosynth.com The mechanism involves the rupture of the double bond in the carbonyl group by the attacking nucleophile. biosynth.com

Furthermore, domino reactions involving α-aroylketene dithioacetals, malononitrile (B47326), and secondary amines provide a highly efficient route to synthesize 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. acs.orgnih.gov This process involves a sequence of addition-elimination, intramolecular cyclization, and ring-opening and closing steps. acs.orgnih.gov

Cycloaddition Reactions Involving 2-oxo-2H-pyran-5-carboxylates and Related Nitriles

Pyranones, including 2-oxo-2H-pyran-5-carbonitrile and its carboxylate analogs, are versatile dienes in cycloaddition reactions, particularly the Diels-Alder reaction. evitachem.com These reactions are a powerful tool for constructing complex molecular architectures.

Diels-Alder Reactions and Stereochemical Considerations

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. iitk.ac.in In the context of 2-oxo-2H-pyran-5-carboxylates, these compounds act as the diene component. For example, methyl 2-oxo-2H-pyran-5-carboxylate undergoes a cycloaddition with 1,1-dimethoxyethylene to yield a bicyclic adduct. ucla.edu The stereochemistry of the Diels-Alder reaction is a critical aspect, with the relative orientation of the diene and dienophile determining the stereochemistry of the product. iitk.ac.inmasterorganicchemistry.com The reaction is highly stereoselective, preserving the stereochemistry of the starting materials in the final product. iitk.ac.inmasterorganicchemistry.com Two primary stereochemical outcomes are possible: endo and exo selectivity. iitk.ac.in

The electronic nature of both the pyranone diene and the dienophile plays a significant role in the reaction's facility and outcome. 2(H)-pyran-2-ones bearing an electron-donating tert-butylcarbamate (B1260302) group at the 5-position act as "chameleon" dienes, undergoing efficient Diels-Alder cycloadditions with both electron-rich and electron-deficient alkene dienophiles. mdpi.com Interestingly, cycloadditions with electronically matched electron-deficient dienophiles proceed at a faster rate than those with electronically mismatched electron-rich dienophiles. mdpi.com

The reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with alkoxyalkenes has been investigated, leading to the formation of intermediate oxabicyclo[2.2.2]octenones, alkoxycyclohexadienes, or aromatic products, depending on the reaction conditions. tcsedsystem.edu This highlights the tunability of the reaction to access a variety of trifluoromethyl-containing 3-aminobenzoic acid derivatives. tcsedsystem.edu

Ring-Opening and Ring-Closing Transformations in Pyranone Chemistry

Ring-opening and subsequent ring-closing (recyclization) reactions are characteristic features of this compound chemistry. These transformations are often initiated by a nucleophilic attack on the pyranone ring. clockss.org For instance, the reaction of 3-formyl- and 3-acyl-4H-chromenes with 1,1,3,3-tetramethylguanidine (B143053) at room temperature leads to the opening of the pyran ring through a sequence of aza-Michael addition and retro-oxo-Michael reaction. chim.it

In some cases, the initially formed Michael adducts are unstable and undergo further recyclization. chim.it An example is the reaction of β-acyldihydropyrans in aqueous acetonitrile, where the Michael adduct recyclizes to form a tetrahydro-2H-pyran-2-ol. chim.it These ring transformation reactions provide convenient pathways for the synthesis of various other heterocyclic and carbocyclic systems. clockss.org

Transformations to Novel Polycyclic Systems

The reactivity of this compound and its derivatives serves as a gateway to the synthesis of complex polycyclic systems. A notable example is the domino protocol for synthesizing 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles from α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone. acs.orgnih.gov This elegant domino process involves a cascade of consecutive addition-elimination, intramolecular cyclization, and ring opening and closing sequences. acs.orgnih.gov

The in situ generated 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile plays a multifaceted role in the construction of these novel polyaromatic hydrocarbons. acs.orgnih.gov Furthermore, an organocatalytic reaction cascade between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones, proceeding through a sequence of thia-Michael/aldol/annulation reactions, leads to the formation of unique polycyclic chiral products containing coumarin (B35378), 2H-pyran-2-imine, and tetrahydrothiophene (B86538) units. acs.org

Detailed Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

A plausible reaction mechanism for the formation of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles involves the initial nucleophilic attack of malononitrile at the β-carbon of α-aroylketene dithioacetals, followed by the loss of a methylthio group. acs.org The resulting intermediate then undergoes intramolecular O-cyclization to form a 2-imino-2H-pyran intermediate, which is subsequently hydrolyzed to the final product. acs.org

In the Diels-Alder reaction of 1-methylcycloprop-2-ene-1-carbonitrile with methyl 2-oxo-2H-pyran-5-carboxylate, the reaction proceeds through the intermediate formation of a decarboxylated 1:1 adduct with a cycloheptatriene (B165957) structure. researchgate.netresearchgate.net This intermediate then isomerizes to the corresponding norcaradiene, which subsequently adds a second dienophile molecule. researchgate.net

Computational Validation of Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for validating proposed reaction pathways and understanding the intricacies of reaction mechanisms.

For the Diels-Alder reaction of 2H-pyran-2-ones with non-symmetrically substituted alkynes, DFT studies have indicated a polar and asynchronous two-step mechanism, characteristic of a polar Diels-Alder reaction. researchgate.net These computational analyses have helped to rationalize the formation of minor products by considering the low torsional barrier around the newly formed C-C bond, which allows for different cyclization modes. researchgate.net

In the case of the reaction between 1-methylcycloprop-2-ene-1-carbonitrile and methyl 2-oxo-2H-pyran-5-carboxylate, quantum-chemical calculations have confirmed the isomerization of the initially formed cycloheptatriene adduct into the corresponding norcaradiene before the addition of the second dienophile molecule. researchgate.net Computational methods have also been employed to investigate the reactivity of various synthesized molecules, providing deeper insights into their electronic and structural properties. nih.govmdpi.combohrium.com

Intermediates and Transition States in Pyranone Transformations

The transformations of this compound and related pyranone structures are governed by the formation of specific intermediates and the energetic profiles of their corresponding transition states. Understanding these transient species is crucial for controlling reaction pathways and optimizing the synthesis of desired products. Research has elucidated several key intermediates and transition states in various pyranone reactions, including domino reactions, thermal rearrangements, and cycloadditions.

Intermediates in Base-Promoted Domino Reactions:

The base-promoted synthesis of substituted 2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile proceeds through a series of well-defined intermediates. acs.orgnih.gov A plausible reaction mechanism involves an initial nucleophilic attack of the malononitrile anion at the β-carbon of the α-aroylketene dithioacetal, leading to the loss of a methylthio group and the formation of a key acyclic intermediate. acs.orgnih.gov This is followed by an intramolecular O-cyclization to yield a 2-imino-2H-pyran derivative, which then serves as a versatile intermediate for further transformations. acs.orgnih.gov In more complex domino sequences, this in situ generated pyran intermediate can react with other components like cyclohexanone, leading to polycyclic aromatic hydrocarbons through a cascade of cyclization, ring-opening, and dehydration steps. nih.gov

A similar mechanistic pathway is observed in the reaction of ketene (B1206846) dithioacetals with propiophenones. The initial addition of the propiophenone (B1677668) enolate to the ketene dithioacetal forms an open-chain intermediate, which subsequently undergoes base-catalyzed intramolecular cyclization and elimination of ethanol (B145695) to afford the final α-pyranone product. derpharmachemica.com

Table 1: Key Intermediates in the Synthesis of Substituted 2-Oxo-2H-pyran-carbonitriles

Reaction TypeStarting MaterialsKey IntermediatesDescriptionSource(s)
Domino Reactionα-Aroylketene dithioacetals, MalononitrileIntermediate BProduct of nucleophilic attack and methylthio group elimination. acs.orgnih.gov
Intermediate D2-imino-6-aryl-4-(substituted)-2H-pyran-3-carbonitrile, formed via intramolecular O-cyclization of Intermediate B. acs.orgnih.gov
Domino ReactionKetene dithioacetal, PropiophenonesIntermediate AAddition product of propiophenone enolate to the ketene dithioacetal. derpharmachemica.com
Intermediate CCyclized intermediate formed from Intermediate A before elimination. derpharmachemica.com

Intermediates in Thermal Rearrangements and Ring-Opening Reactions:

Thermal rearrangements provide a transition-metal-free route to highly functionalized 2-pyranones, proceeding through distinct intermediates. acs.org For instance, the thermal conversion of a silyl-substituted precursor was studied using ¹H NMR, allowing for the proposal of a detailed mechanism. acs.org The process is initiated by a 1,5-hydride shift, followed by a 6-exo-dig cyclization to form a six-membered ring intermediate. acs.org Subsequent tautomerization and proton transfer steps lead to the final, stable 2-pyranone structure, with one of the intermediates being directly identified by NMR spectroscopy. acs.org

In another type of transformation, 5-acyl-4-pyrones can be converted into hydroxylated 2-pyrones via an oxidative ring-opening process. researchgate.net The initial step involves base-catalyzed epoxidation to form reactive pyrone epoxide intermediates. These epoxides, particularly those bearing a carbethoxy group, can undergo a ring-opening process involving an attack by an alcohol at the C-3 position, ultimately yielding functionalized 5-hydroxy-2-pyrones. researchgate.net

Table 2: Intermediates Identified in Pyranone Rearrangements and Ring-Opening

Reaction TypePrecursorIdentified IntermediatesMechanistic StepSource(s)
Thermal RearrangementHighly functionalized silyl (B83357) precursorIntermediate 4 Product of 1,5-hydride shift. acs.org
Intermediate 5 Product of 6-exo-dig cyclization. acs.org
Intermediate 6 Tautomer of intermediate 5 , identified by NMR. acs.org
Oxidative Ring-Opening5-Acyl-4-pyrone epoxideHydroxylated 2-pyroneProduct of K₂CO₃-catalyzed ring-opening and deformylation. researchgate.net

Transition States in Pyranone Cycloadditions:

The reactivity of the pyranone ring in cycloaddition reactions is dictated by the stability and structure of the transition states. The Diels-Alder reaction, a common transformation for 2-pyrones, proceeds through a concerted mechanism. sciencepublishinggroup.com Density Functional Theory (DFT) calculations on the reaction of 2-pyrone with acetylene (B1199291) have been used to model the transition states for both the initial [4+2] cycloaddition and the subsequent cycloreversion (retro-Diels-Alder) that eliminates CO₂ to form a benzene (B151609) ring. sciencepublishinggroup.com These calculations show that for 2-pyrone, the cycloreversion step is faster than the initial cycloaddition, a phenomenon attributed to the increased aromaticity of the final product. sciencepublishinggroup.com

In other pyranone-forming reactions, such as the Prins cyclization, the stereochemical outcome is controlled by a highly organized, chair-like transition state. nih.gov This conformation allows for efficient chirality transfer and determines the relative stereochemistry of the substituents on the newly formed tetrahydropyran (B127337) ring. nih.gov

Table 3: Characterized Transition States in Pyranone Transformations

Reaction TypeDescriptionMethod of StudyKey FindingsSource(s)
Diels-Alder ReactionCycloaddition of 2-pyrone with acetylene followed by CO₂ cycloreversion.DFT Calculations (B3LYP/6-31g(d))Concerted mechanism for both cycloaddition and cycloreversion. The transition state for cycloreversion is lower in energy, driven by product aromaticity. sciencepublishinggroup.com
Prins CyclizationFormation of a tetrahydropyran ring.Mechanistic PostulationProceeds through a chair-like transition state, allowing for control of diastereoselectivity. nih.gov
Thermal RearrangementSilyl group migration.Mechanistic Postulation & Kinetic DataA concerted rearrangement involving a 4-center transition state is proposed. acs.org

Structural Elucidation and Characterization Techniques for 2 Oxo 2h Pyran 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of NMR signals, the precise connectivity of atoms in 2-oxo-2H-pyran-5-carbonitrile and its derivatives can be established.

¹H NMR (Proton NMR) provides detailed information about the number and electronic environment of hydrogen atoms in the molecule. For instance, in the closely related derivative, 3-bromo-2-oxo-2H-pyran-5-carbonitrile, the protons on the pyran ring appear as distinct doublets in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing oxygen and nitrile groups. google.com The specific chemical shifts and coupling constants are indicative of their relative positions.

¹³C NMR (Carbon NMR) maps the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a characteristic chemical shift. In various substituted 2-oxo-2H-pyran-carbonitriles, the carbon of the nitrile group (C≡N) typically resonates around 112-117 ppm. acs.orgsemanticscholar.org The carbonyl carbon (C=O) of the lactone ring is found significantly further downfield, often in the range of 160-174 ppm, reflecting its highly deshielded nature. acs.orgsemanticscholar.org Carbons of the pyran ring itself appear at various shifts depending on their substitution and position relative to the heteroatom and other functional groups. acs.orgsemanticscholar.org

The following table summarizes representative ¹H NMR data for a derivative of this compound.

¹H NMR Data for 3-bromo-2-oxo-2H-pyran-5-carbonitrile

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H₄ 7.74 Doublet (d) 2.5
H₆ 8.04 Doublet (d) 2.2

Data sourced from patent US20050182269A1. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is dominated by characteristic absorptions of its key functional groups.

The table below presents typical IR absorption ranges for the key functional groups in 2-oxo-2H-pyran-carbonitrile derivatives.

Characteristic IR Absorption Data for 2-Oxo-2H-pyran-carbonitrile Derivatives

Functional Group Bond Characteristic Absorption (cm⁻¹) Source
Nitrile C≡N 2193 - 2213 acs.orgrsc.org
Carbonyl (Lactone) C=O 1547 - 1715 acs.orgrsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its elemental composition. The molecular formula of this compound is C₆H₃NO₂, corresponding to a monoisotopic mass of approximately 121.016 Da. uni.lu

In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart, it forms characteristic fragment ions. For the bromo-derivative, 3-bromo-2-oxo-2H-pyran-5-carbonitrile, mass spectrometry shows two molecular ion peaks at m/z 199 and 201, which is characteristic of a compound containing a single bromine atom due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. google.com Common fragmentation pathways for pyranones often involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂). beilstein-journals.org Electrospray ionization (ESI-MS), a soft ionization technique, is often used for these compounds and typically shows adducts with sodium ([M+Na]⁺) or hydrogen ([M+H]⁺). acs.org

Predicted and Observed Mass Spectrometry Data

Compound Ion Type Calculated m/z Observed m/z Source
This compound [M+H]⁺ 122.02366 - uni.lu
This compound [M+Na]⁺ 144.00560 - uni.lu
3-bromo-2-oxo-2H-pyran-5-carbonitrile [M]⁺ 198.9269 199, 201 google.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

In another study on 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, X-ray analysis showed that the molecule adopts a conformation where the pyran ring is not perfectly planar. researchgate.net Detailed analysis of bond lengths and angles from these derivatives confirms the geometric features of the pyranone ring system. beilstein-journals.orgresearchgate.net This technique is also invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking, which govern how the molecules pack in the crystal lattice. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
3-bromo-2-oxo-2H-pyran-5-carbonitrile
4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile
(2Z,5E)-5-aryl-3-methylthio-5-(2-oxoindolin-3-ylidene)pent-2-enenitrile

Computational and Theoretical Investigations of 2 Oxo 2h Pyran 5 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. researchgate.netfrontiersin.orgmdpi.com By calculating the electron density, DFT methods can accurately predict various molecular properties, including geometry, energy, and reactivity descriptors. For derivatives of 2-oxo-2H-pyran, DFT calculations are instrumental in elucidating their electronic nature and predicting how they will interact with other chemical species. mdpi.comsemanticscholar.org

The Molecular Electrostatic Potential (MEP) is a crucial descriptor derived from DFT calculations that maps the electrostatic potential onto the electron density surface of a molecule. mdpi.comresearchgate.net This analysis is highly effective for identifying the electron-rich and electron-deficient regions of a molecule, which in turn predicts its reactive sites for electrophilic and nucleophilic attacks. nih.gov

In a molecule like 2-oxo-2H-pyran-5-carbonitrile, the MEP surface reveals distinct regions of varying potential.

Negative Potential (Red/Yellow): The regions of most negative electrostatic potential are typically localized around the electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the nitrile group. These sites are electron-rich and represent the most likely centers for electrophilic attack.

Positive Potential (Blue): Conversely, the regions of positive potential are generally found around the hydrogen atoms attached to the pyran ring. These electron-deficient areas are susceptible to nucleophilic attack.

Neutral Potential (Green): The rest of the molecule, particularly the carbon framework, generally exhibits an intermediate potential.

This distribution of electrostatic potential provides a clear visual guide to the molecule's reactivity, highlighting the carbonyl oxygen and nitrile nitrogen as primary sites for interaction with electrophiles. researchgate.netrsc.org

Average Local Ionization Energy (ALIE) is another powerful DFT-based descriptor that provides detailed insight into a molecule's reactivity, specifically its susceptibility to electrophilic attack. researchgate.net ALIE represents the average energy required to remove an electron from any point on the molecular surface. researchgate.net Regions with lower ALIE values indicate sites where it is easiest to remove an electron, making them the most probable locations for reaction with electrophiles. mdpi.comsemanticscholar.org

For this compound, the ALIE surface would be lowest in the regions of high electron density, such as the π-systems of the pyran ring and the lone pairs on the oxygen and nitrogen atoms. The analysis of ALIE surfaces for related 2H-pyran-2-one analogues has confirmed that nitrogen atoms and benzene (B151609) rings are often key reactive sites. mdpi.com Therefore, the nitrile group and the π-electron system of the ring are predicted to be the most reactive centers towards electrophiles. This method offers a more quantitative prediction of reactivity compared to MEP analysis alone. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's electronic properties and reactivity. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. youtube.com In this compound, the HOMO is expected to be distributed over the π-conjugated system of the pyran ring and the nitrile group. The energy of the HOMO is related to the molecule's ionization potential; a higher HOMO energy indicates a greater propensity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. youtube.com The LUMO is also anticipated to be delocalized over the π-system, particularly around the electron-withdrawing carbonyl and nitrile groups. The energy of the LUMO is related to the electron affinity; a lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

OrbitalEnergy (eV)Role in Reactivity
HOMO-5.61 (Ionization Potential)Electron Donor (Nucleophilicity)
LUMO-1.89 (Electron Affinity)Electron Acceptor (Electrophilicity)
Energy Gap (ΔE)3.72Indicator of Chemical Reactivity and Stability

Table 1: Representative Frontier Molecular Orbital (FMO) data for a related spiropyran compound, illustrating the concepts of HOMO, LUMO, and energy gap. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to study the excited states of molecules and simulate their electronic absorption spectra, such as UV-Visible spectra. nih.govresearchgate.net By applying TD-DFT, it is possible to calculate the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of absorption bands. semanticscholar.org This allows for a direct comparison with experimental spectra and a detailed interpretation of the underlying electronic processes. mdpi.com

The UV-Visible spectrum of a molecule provides information about the electronic transitions that occur when it absorbs light. TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths (f) for these transitions. For a conjugated system like this compound, the primary absorptions in the UV-Vis region are typically due to π→π* and n→π* transitions.

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules with conjugated double bonds.

n→π Transitions:* These are generally lower-intensity absorptions that involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms) to a π* antibonding orbital.

Theoretical studies on similar substituted 2-pyranones have successfully assigned the observed absorption bands to specific electronic transitions, showing good agreement between calculated and experimental spectra. researchgate.net

Calculated λmax (nm)Oscillator Strength (f)Dominant Transition Type
325.90.3354HOMO → LUMO (π→π)
291.70.2192HOMO-1 → LUMO (π→π)
251.10.0381HOMO → LUMO+1 (π→π*)

Table 2: Representative simulated UV-Visible spectral data for a related compound, 6-phenyl-4-methylsulfanyl-2-oxo-2H-pyran, based on TD-DFT calculations. researchgate.net

While canonical molecular orbitals (like HOMO and LUMO) are useful, interpreting electronic transitions that involve multiple orbital contributions can be complex. The Natural Transition Orbital (NTO) formalism provides a more concise and chemically intuitive picture of electronic excitations. q-chem.comq-chem.com NTO analysis transforms the many-orbital description of an excitation into a compact representation involving a few pairs of "hole" and "particle" orbitals. semanticscholar.orgccl.net

Hole NTO: Represents the orbital from which the electron is excited. It visually describes the region where electron density is depleted upon excitation. q-chem.com

Particle NTO: Represents the orbital to which the electron is excited. It shows the region where electron density increases during the transition. q-chem.com

This approach simplifies the characterization of excited states, making it easier to identify them as local excitations (where the hole and particle are localized on the same part of the molecule) or charge-transfer excitations (where the hole and particle are spatially separated). researchgate.net For this compound, NTO analysis of the main π→π* transition would likely show both the hole and particle NTOs distributed across the conjugated pyranone ring system, confirming its local excitation character.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with various solvents, which are key to understanding its chemical reactivity and biological activity.

In a typical MD simulation protocol for a small molecule like this compound, a force field (a set of parameters describing the potential energy of the system) is chosen to define the interactions between atoms. The molecule is then placed in a simulated box, often filled with a chosen solvent, and the system is subjected to conditions of constant temperature and pressure to mimic a real-world environment. By solving Newton's equations of motion for each atom, the simulation tracks the trajectory of the molecule, revealing its preferred shapes (conformations) and how it is stabilized by the surrounding solvent molecules (solvation).

Conformational analysis through MD simulations can identify the most stable arrangements of the atoms in this compound. This involves analyzing the distribution of dihedral angles and identifying low-energy conformers. The pyran ring itself can adopt various conformations, such as planar, boat, or half-chair forms, and the nitrile group's orientation relative to the ring can also vary. Understanding these conformational preferences is crucial as they can significantly influence the molecule's interaction with biological targets or other reactants.

Solvation studies using MD simulations focus on the interactions between this compound and solvent molecules. By calculating properties such as the radial distribution function and solvation free energy, researchers can determine the structure of the solvent shell around the molecule and the energetic favorability of dissolving it in different media. This information is vital for predicting its solubility and how the solvent might influence its reaction pathways.

Interactive Data Table: Representative Conformational Analysis of this compound in Water

Conformational StateDihedral Angle (O1-C2-C5-C7)Population (%)Relative Energy (kcal/mol)
Planar0° ± 10°650.00
Twisted-Boat30° ± 10°251.25
Half-Chair50° ± 10°102.50

Note: The data in this table is illustrative and represents the type of information that would be generated from an MD simulation. It does not represent experimentally verified data for this specific molecule.

Quantum-Chemical and Force-Field Calculations for Mechanistic Insights

Quantum-chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules and the mechanisms of chemical reactions. For this compound, these methods can provide a detailed understanding of its reactivity and the pathways of its transformations.

QC calculations can be used to map the potential energy surface of a reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. By calculating these parameters, researchers can predict the feasibility of a proposed reaction mechanism. For instance, in a reaction involving the nitrile group, QC calculations could clarify whether a concerted or a stepwise mechanism is more favorable.

Force-field calculations, which are based on classical mechanics and are computationally less expensive than QC methods, can also provide mechanistic insights, especially for larger systems or longer timescale events. A force field is a collection of equations and associated constants designed to reproduce molecular geometry and potential energy surfaces. While less accurate for describing the breaking and forming of chemical bonds, they are highly effective for studying conformational changes and non-covalent interactions that can influence a reaction's progress. For this compound, force-field calculations could be used to explore how its conformation changes upon binding to a larger molecule, which could precede a chemical reaction.

Together, these computational approaches offer a powerful toolkit for gaining a deep, atomistic-level understanding of the chemical behavior of this compound, guiding experimental work and the design of new synthetic routes or applications.

Interactive Data Table: Illustrative DFT Calculation of a Hypothetical Reaction Pathway

SpeciesRelative Energy (kcal/mol)Key Bond Length (Å)Description
Reactant Complex0.0C≡N: 1.15Initial state of this compound with a nucleophile
Transition State+15.7C-Nu: 2.10, C≡N: 1.18Highest energy point along the reaction coordinate
Intermediate-5.2C-Nu: 1.45, C=N: 1.28A stable species formed after the initial nucleophilic attack
Product Complex-20.1C-Nu: 1.45, C-N: 1.47The final product after protonation

Note: This table presents hypothetical data for a generic nucleophilic addition to the nitrile group of this compound to illustrate the outputs of quantum-chemical calculations. The values are not from published research on this specific reaction.

Advanced Spectroscopic and Photophysical Properties of 2 Oxo 2h Pyran 5 Carbonitrile and Its Derivatives

Fluorescence and Luminescence Properties

The fluorescence properties of 2-oxo-2H-pyran-5-carbonitrile derivatives are highly tunable, making them valuable for applications such as organic light-emitting diodes (OLEDs). The emission color can span the visible spectrum from blue to red, depending on the specific molecular structure. researchgate.netresearchgate.net For example, dimethyl 3-cyano-6-(4-N,N-dimethylamino)styryl-2-oxo-2H-pyran-4-ylmalonate is a typical red fluorescent compound, with an emission maximum at 620 nm in dichloromethane. researchgate.netresearchgate.net

The quantum yield of fluorescence is a critical parameter, and for some pyranoindole derivatives, it can be moderate to high, ranging from 30% to 89%. mdpi.com These compounds can also exhibit large Stokes shifts, which is the difference between the absorption and emission maxima. A large Stokes shift is advantageous for applications in imaging and sensing as it minimizes self-absorption.

Table 2: Fluorescence Properties of Selected 2-oxo-2H-pyran Derivatives
Compound/Derivative ClassSolvent/StateEmission λmax (nm)Quantum Yield (ΦF)Reference
Dimethyl 3-cyano-6-(4-N,N-dimethylamino)styryl-2-oxo-2H-pyran-4-ylmalonateDichloromethane620- researchgate.netresearchgate.net
Pyrano[3,2-f] and [2,3-g]indoles--30-89% mdpi.com
General 2H-Pyrone derivativesSolid State447-630- researchgate.netresearchgate.net
PZ-DCMSolid State640- frontiersin.org
Boc-PZ-DCMSolid State598- frontiersin.org

Many 2-oxo-2H-pyran derivatives exhibit strong fluorescence in the solid state, a highly desirable property for the development of OLEDs and other optoelectronic devices. researchgate.netresearchgate.net The light-emitting region for some 2H-pyrone derivatives in the solid state ranges from 447 to 630 nm. researchgate.netresearchgate.net This solid-state emission is often attributed to the restriction of intramolecular motions and specific molecular packing in the crystalline or amorphous state, which suppresses non-radiative decay pathways. researchgate.net

The electroluminescent properties of these compounds have been successfully demonstrated in OLEDs. For instance, devices fabricated using highly emissive compounds like 6-(anthracen-9-yl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile and 6-(4-methoxyphenyl)-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile have shown pure white light emission. researchgate.net These devices achieved external quantum efficiencies of 1.9% and 1.2% at a brightness of 100 cd/m², with CIE coordinates of (0.29, 0.31) and (0.32, 0.32), respectively, demonstrating their potential for practical applications. researchgate.net

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR) and other motions in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. youtube.com

Several pyran derivatives have been designed to exhibit AIE. For example, a chiral pyran derivative featuring two cholesteryl groups displays AIE characteristics. semanticscholar.org Similarly, certain pyranone derivatives that are weakly fluorescent in solution show bright fluorescence in the solid state or in THF/water mixtures with high water fractions. researchgate.net The AIE phenomenon is crucial for developing materials for solid-state lighting, chemical sensors, and bio-imaging, where strong emission in an aggregated or solid form is required.

Piezochromic and Acidochromic Behavior of Pyranone Systems

Piezochromism refers to the change in color of a material in response to mechanical pressure. This effect in fluorescent materials, known as piezofluorochromism, is often associated with changes in molecular packing and conformation. Mechanical stimuli like grinding or shearing can induce a transformation from a crystalline to an amorphous state, or between different crystalline polymorphs, altering the intermolecular interactions and thus the emission properties. youtube.com

AIE-active pyran derivatives are promising candidates for creating piezochromic materials. The emissions of their crystalline forms can be weakened and red-shifted upon grinding due to amorphization. youtube.com This process is often reversible; the original emission can be restored by fuming with a solvent or by heating, which allows the molecules to rearrange back to their initial crystalline state. For some luminogens, the emission can be switched among multiple colors (e.g., green, deep blue, and sky blue) through mechanical and thermal stimuli. youtube.com

Acidochromic behavior , or the color change in response to a change in pH, is another important property of certain chromophoric systems. While specific data on the acidochromic behavior of this compound is not extensively detailed in the provided context, the general principle involves the protonation or deprotonation of the molecule, which alters its electronic structure and, consequently, its absorption and emission spectra. In related systems like spiropyrans, the presence of acid can stabilize the open, colored merocyanine (B1260669) form through protonation, affecting the photochromic equilibrium.

Applications and Emerging Research Avenues of 2 Oxo 2h Pyran 5 Carbonitrile in Advanced Fields

Role in Pharmaceutical and Medicinal Chemistry Research

The pyranone core is a recurring motif in numerous natural products and has inspired the synthesis of a vast library of analogues for therapeutic applications. These compounds exhibit a wide range of biological activities, making them promising candidates for drug discovery.

Investigation of Biological Activities of Pyranone Derivatives (e.g., Antimicrobial, Anti-inflammatory, Antioxidant)

Derivatives of the pyranone scaffold are recognized for their multifaceted pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity: Pyranone derivatives have demonstrated efficacy against a spectrum of microbial pathogens. For instance, certain 2-pyrones have shown potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as fungi like Botrytis cinerea. Spiro-4H-pyran derivatives have also been synthesized and evaluated for their antibacterial effects, with some compounds showing good activity against Staphylococcus aureus and Streptococcus pyogenes. One study highlighted a pyranone derivative from Aspergillus candidus that exhibited broad-spectrum antimicrobial activity against ten bacterial species and nine fungal species.

Anti-inflammatory Activity: The anti-inflammatory potential of pyranone compounds is a significant area of research. Studies have shown that certain α-pyrones isolated from Cantinoa stricta can reduce lipopolysaccharide (LPS)-induced mechanical hyperalgesia and carrageenan-induced edema, suggesting interference with the sympathetic component of pain. Other pyranocoumarin (B1669404) derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated cells. The anti-inflammatory properties are often linked to the modulation of inflammatory pathways and cytokine production.

Antioxidant Activity: Many pyranone derivatives are potent antioxidants capable of scavenging free radicals and mitigating oxidative stress. This activity is often attributed to their conjugated structures. Flavonoids like quercetin (B1663063) and luteolin, which contain a pyran ring, are well-known for their antioxidant capabilities. Research has also investigated the ability of specific 2-amino-pyran derivatives to eliminate free radicals using DPPH assays.

Table 1: Selected Biological Activities of Pyranone Derivatives

Derivative Class Activity Target/Assay Findings Reference(s)
2-Pyrones Antimicrobial Various bacteria and fungi Potent inhibitory activity against B. subtilis, E. coli, S. aureus, B. cinerea.
Spiro-4H-pyrans Antibacterial S. aureus, S. pyogenes Good antibacterial effects against standard and clinical isolates.
α-Pyrones Anti-inflammatory Carrageenan-induced edema Significant reduction in edema and LPS-induced mechanical hyperalgesia.
Pyranocoumarins Anti-inflammatory LPS-stimulated RAW264.7 cells Inhibition of NO production and suppression of iNOS expression.
2-Amino-pyrans Antioxidant DPPH radical scavenging Demonstrated excellent free radical scavenging ability.

Development of Therapeutic Agents Interacting with Biological Targets

Pyranone derivatives serve as foundational structures for developing novel therapeutic agents that can interact with specific biological targets. Their diverse bioactivities have made them attractive scaffolds in drug discovery. For example, pyrano[2,3-d]pyrimidine-2,4-dione analogues have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. Certain derivatives in this class showed inhibitory concentrations (IC50) in the nanomolar range, comparable to the established PARP-1 inhibitor Olaparib. Similarly, aryl-substituted derivatives of 1H-benzo[f]chromene have been shown to induce apoptosis in human cancer cells through the dual inhibition of topoisomerases and tubulin. The ability to modify the pyran scaffold allows for the fine-tuning of interactions with biological targets, paving the way for more effective and selective therapies.

Studies on Anticancer and Antitumor Potential of Pyranone Analogues

The anticancer and antitumor properties of pyranone analogues are well-documented and represent a major focus of medicinal chemistry research. These compounds have been shown to interfere with cancer cell proliferation, apoptosis, and angiogenesis.

Numerous studies have reported the cytotoxic activity of pyranone derivatives against a wide array of human tumor cell lines. For example, newly isolated pyranone derivatives, phomapyrone A and phomapyrone B, demonstrated moderate inhibitory activity against the human acute promyelocytic leukemia (HL-60) cell line. A series of halogenated 1H-benzo[f]chromene-2-carbonitriles also showed significant antiproliferative activities against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines, with some compounds being more active than the reference drug Erlotinib. Furthermore, novel 2-oxo-2H-chromene-3-carbohydrazides have displayed significant activity against the HT-29 colon cancer cell line. The development of pyran-based compounds continues to be a promising strategy in the search for new anticancer agents.

Table 2: Anticancer Activity of Selected Pyranone Analogues

Compound/Derivative Class Cancer Cell Line IC50 Value Reference(s)
Phomapyrone A HL-60 (Leukemia) 34.62 µM
Phomapyrone B HL-60 (Leukemia) 27.90 µM
Halogenated 1H-benzo[f]chromene (Compound 4m) MCF-7 (Breast) 1.30 µM
Halogenated 1H-benzo[f]chromene (Compound 4n) MCF-7 (Breast) 1.39 µM
Halogenated 1H-benzo[f]chromene (Compound 4j) MCF-7 (Breast) 1.98 µM
Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S7) PARP-1 Enzyme Inhibition 3.61 nM
Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8) MCF-7 (Breast) 0.66 µM
2-Oxo-2H-chromene-3-carbohydrazide (Compound 10f) HT-29 (Colon) 7.98 µM
2-Amino-pyran derivative (Compound I32) MCF-7 (Breast) 161.4 µg/mL

Contributions to Materials Science and Organic Electronics

Beyond pharmaceuticals, the unique photophysical properties of pyranone derivatives have made them valuable in the field of materials science, particularly in the development of advanced organic electronic devices.

Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dyes

2H-pyrone derivatives have garnered significant attention for their potential use in organic light-emitting diodes (OLEDs) due to their strong fluorescence, particularly in the solid state. Researchers have synthesized various 2H-pyrone derivatives that emit light across the visible spectrum, including red, green, and blue. Dicyanomethylene-4H-pyran (DCM) chromophores, which are donor-π-acceptor type molecules, are especially notable and have been used as highly fluorescent dopants in OLEDs since 1989. Specific pyranone derivatives have been incorporated into OLED devices, demonstrating efficient red and even pure white emissions. The tunability of their optical-electronic properties through structural modification makes them highly versatile for creating next-generation display technologies.

Utilisation in Liquid Crystal Displays (LCDs) and Advanced Sensors

The application of pyranone derivatives extends to other areas of organic electronics. The same donor-π-acceptor characteristics that make them suitable for OLEDs are also beneficial for creating molecular logic gates and optical chemosensors. The integration of ion-receptors into the pyranone structure can lead to shifts in absorption or emission upon binding with specific ions, forming the basis of a sensor. While the primary focus has been on OLEDs, the inherent properties of these chromophores suggest potential for their integration into other advanced materials and devices, including liquid crystal displays, although this area is less explored.

Agrochemical Research Prospects for 2-oxo-2H-pyran-5-carbonitrile Analogues

The development of novel and effective agrochemicals is a continuous effort to ensure food security and manage crop diseases. Chiral agrochemicals, in particular, are of growing importance due to their potential for higher efficacy and reduced environmental impact. nih.gov Research into pyranone-based compounds, analogues of this compound, has revealed promising biological activities relevant to agriculture.

Naturally occurring pyranones and their synthetic derivatives have demonstrated a range of bioactivities, including antifungal and phytotoxic effects. For instance, the compound 6-pentyl-2H-pyran-2-one and its analogues have been tested for their in vitro biological activities. Among these, (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one was identified as the most potent against Penicillium species, indicating its potential as a lead structure for new fungicides. semanticscholar.org

Furthermore, research has extended to antiviral applications in plants. Certain derivatives of 2H-pyran-2-one have been found to exhibit inhibitory activity against the Tobacco Mosaic Virus (TMV), a significant pathogen affecting a wide range of crops. researchgate.net These findings underscore the potential of the pyranone scaffold as a versatile template for designing new agrochemicals. The structural features of this compound, with its reactive nitrile and lactone groups, offer multiple points for chemical modification to optimize activity against specific agricultural pests and diseases.

Pyranone Analogue Observed Bioactivity Potential Agrochemical Application
(R)-5,6-dihydro-6-pentyl-2H-pyran-2-oneActive against Penicillium species semanticscholar.orgFungicide
Substituted 2H-pyran-2-onesTobacco Mosaic Virus (TMV) inhibition researchgate.netPlant Virucide
6-pentyl-2H-pyran-2-onePhytotoxic semanticscholar.orgHerbicide

Catalysis in Organic Synthesis Utilizing Pyranone Scaffolds

Pyranone scaffolds are central to advancements in catalytic organic synthesis, serving both as synthetic targets and as inspiration for the development of new catalytic methods. northwestern.edunih.gov The efficient construction of the pyranone ring is a key objective, and various catalytic strategies have been developed to achieve this.

One notable method is a Ruthenium-catalyzed three-component cascade reaction involving acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. researchgate.netorganic-chemistry.org This process efficiently yields pyranones through a sequence of nucleophilic addition of a vinylic C-H bond, intramolecular cyclization, and subsequent elimination. researchgate.netorganic-chemistry.org

Moreover, pyranone-containing natural products have inspired the creation of novel catalytic reactions. northwestern.edunih.gov For example, interest in bioactive molecules containing tetrahydropyran-4-one motifs led to the development of a Lewis acid-mediated Prins reaction to access these structures with high stereoselectivity. northwestern.edunih.gov Similarly, the synthesis of benzopyranone natural products (flavonoids) has been advanced through the development of biomimetic, asymmetric catalytic approaches, employing thiourea (B124793) catalysts derived from natural alkaloids. nih.gov The use of sustainable heterogeneous catalysts is also being explored for the synthesis of fused pyran systems like pyranopyrazoles, highlighting a move towards greener chemical processes. mdpi.com

Catalytic Method Catalyst Type Pyranone-Related Outcome
Three-component cascade reactionRuthenium researchgate.netorganic-chemistry.orgDirect synthesis of pyranones
Prins reactionLewis Acid northwestern.edunih.govSynthesis of tetrahydropyran-4-ones
Asymmetric isomerization/decarboxylationThiourea nih.govSynthesis of enantioenriched flavanones (benzopyranones)
Multicomponent green methodologiesHeterogeneous catalysts mdpi.comSynthesis of fused pyranopyrazole scaffolds

Exploration as Versatile Building Blocks for Complex Molecular Architectures

The 2H-pyran-2-one framework, including this compound, is an exceptionally versatile building block in organic synthesis. researchgate.netumich.edu Its structure contains multiple reactive sites, including electrophilic centers and a conjugated diene system, allowing it to participate in a wide array of chemical transformations. researchgate.net This reactivity has been harnessed to construct a vast diversity of more complex molecules, particularly various heterocyclic systems. researchgate.net

Suitably functionalized 2H-pyran-2-ones act as important synthetic precursors and Michael acceptors. researchgate.net They can react with a range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles to generate new molecular entities. researchgate.net The pyranone ring can undergo ring-opening or ring-transformation reactions to yield other important chemical scaffolds. For instance, research has demonstrated the synthesis of highly functionalized spirocyclic ketals and 2-tetralones starting from 2H-pyran-2-one precursors. mdpi.com

The utility of these pyranones as building blocks is extensive, leading to the synthesis of biologically significant nuclei such as:

Pyridine

Pyrimidine

Quinoline and Isoquinoline

Pyrazole (B372694)

Pyrrole

Coumarins and Isocoumarins researchgate.net

Furthermore, the diene system within the pyranone ring makes it a suitable participant in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for forming complex cyclic structures. smolecule.com This versatility establishes this compound and its analogues as foundational components for the synthesis of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Reaction Type Reactant Resulting Molecular Architecture
Michael Addition / Ring TransformationNucleophiles (C, N, O, S)Pyridines, Pyrimidines, Quinolines, Pyrroles, etc. researchgate.net
Carbanion-induced Ring Transformation1,4-Cyclohexanedione monoethylene ketalSpirocyclic ketals, 2-Tetralones mdpi.com
Diels-Alder ReactionDienophilesComplex polycyclic adducts smolecule.com
Condensation ReactionsAmines, AlcoholsVarious pyranone derivatives smolecule.com

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 2-oxo-2H-pyran-5-carbonitrile and its derivatives, the development of novel asymmetric synthetic methodologies is a critical frontier. While traditional synthetic routes exist, future research will likely focus on the use of chiral catalysts to achieve high enantioselectivity.

Organocatalysis, employing small organic molecules as catalysts, presents a powerful and environmentally benign approach. Chiral amines, phosphoric acids, and squaramides are potential candidates for catalyzing the asymmetric construction of the pyran ring. For instance, enantioselective Michael additions and Diels-Alder reactions are promising strategies for introducing chirality with high stereocontrol. The development of bifunctional catalysts, capable of activating both the nucleophile and the electrophile, could lead to highly efficient and selective transformations.

Furthermore, the exploration of metal-based chiral catalysts, such as those incorporating zinc, continues to be a fruitful area of research. rsc.org The design of novel ligand architectures for these metals can fine-tune their catalytic activity and stereoselectivity, enabling the synthesis of a wide array of enantioenriched pyran scaffolds. rsc.org

Catalyst TypePotential ReactionAdvantages
Chiral Amines Asymmetric Michael AdditionMetal-free, readily available
Chiral Phosphoric Acids Asymmetric CycloadditionHigh enantioselectivity
Chiral Squaramides Asymmetric AnnulationBifunctional activation
Chiral Zinc Catalysts Enantioselective AnnulationLewis acid activation

Exploration of Bio-inspired and Biomimetic Transformations

Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired and biomimetic transformations seek to emulate these natural processes in the laboratory. For this compound, this approach could lead to more sustainable and selective synthetic routes.

The structural relationship between 2-oxo-2H-pyrans (pyranones) and coumarins, a class of naturally abundant compounds with diverse biological activities, offers a rich source of inspiration. mdpi.comnih.govmdpi.comnih.gov Investigating the enzymatic pathways involved in coumarin (B35378) biosynthesis could reveal novel catalytic strategies for pyranone synthesis. Enzymes such as oxidases and cyclases could potentially be harnessed or mimicked to construct the 2-oxo-2H-pyran core with high specificity.

Moreover, the concept of biomimetic synthesis can be extended to the design of synthetic catalysts that mimic the active sites of enzymes. nih.gov These "artificial enzymes" could offer the high selectivity of biocatalysts while being more robust and versatile for laboratory applications. For example, the oxidative coupling of precursor molecules, a strategy observed in the biomimetic synthesis of some natural products, could be a viable route to pyranone derivatives. mdpi.com

Advanced Mechanistic Studies Using In Situ Spectroscopy

A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and developing new ones. Advanced in situ spectroscopic techniques offer a powerful window into the intricate details of chemical transformations as they occur. For the synthesis and reactions of this compound, these methods can provide invaluable real-time data.

Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the formation and consumption of reactants, intermediates, and products throughout a reaction. nih.gov This allows for the identification of transient species and the elucidation of complex reaction pathways. For instance, in situ FTIR could be used to track the changes in carbonyl and nitrile stretching frequencies, providing insights into the electronic environment of the molecule as the reaction progresses. nih.gov

These experimental studies can be complemented by computational methods, such as density functional theory (DFT) calculations, to model reaction pathways and transition states. The synergy between in situ spectroscopy and theoretical calculations can provide a comprehensive picture of the reaction mechanism, guiding the rational design of more efficient and selective synthetic protocols.

Spectroscopic TechniqueInformation Gained
In Situ FTIR Real-time monitoring of functional group transformations
In Situ NMR Identification of intermediates and elucidation of reaction kinetics
DFT Calculations Modeling of reaction pathways and transition states

Integration with Artificial Intelligence and Machine Learning for Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new molecules with desired characteristics. For this compound and its derivatives, these computational tools hold immense potential.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyranone derivatives with their biological activities or physical properties. nih.govnih.gov By training these models on existing experimental data, it becomes possible to predict the properties of novel, yet-to-be-synthesized compounds. This in silico screening can significantly accelerate the discovery of new drug candidates or materials with specific functionalities. nih.gov

Machine learning algorithms, particularly deep learning, can be trained on large datasets of molecular structures and their corresponding electronic properties to predict characteristics such as absorption and emission spectra. ethz.chchemrxiv.orgchemrxiv.orgaalto.fi This is particularly relevant for applications in organic electronics, where the photophysical properties of materials are crucial. By predicting these properties with high accuracy, AI and ML can guide the design of new this compound derivatives with tailored electronic and optical properties. ethz.chchemrxiv.orgchemrxiv.orgaalto.fi

Expansion of Applications in Niche Materials and Biological Systems

The unique chemical structure of this compound makes it an attractive building block for the development of novel materials and bioactive compounds. researchgate.net Future research is expected to expand its applications into several niche areas.

In the realm of materials science, the fluorescent properties of some 2H-pyrone derivatives suggest their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.netresearchgate.net By strategically modifying the substituents on the pyran ring, it is possible to tune the emission color and quantum efficiency of these molecules. Further research into the structure-property relationships of these compounds could lead to the development of highly efficient and stable materials for optoelectronic applications.

From a biological perspective, the pyran scaffold is present in numerous natural products with diverse pharmacological activities. nih.gov Derivatives of this compound have shown potential as cytotoxic agents against various cancer cell lines. ekb.eg Future investigations will likely focus on synthesizing and evaluating libraries of these compounds to identify potent and selective anticancer agents. Docking studies can be employed to understand the binding interactions of these molecules with biological targets such as EGFR and VEGFR-2 kinases, providing a rational basis for the design of more effective drugs. ekb.eg

Application AreaPotential Use
Organic Electronics Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes
Medicinal Chemistry Anticancer Agents, Enzyme Inhibitors

Q & A

Q. What are common synthetic routes for preparing 2-oxo-2H-pyran-5-carbonitrile derivatives?

Methodological Answer: this compound derivatives are typically synthesized via multi-component reactions (MCRs) or nucleophilic substitution. A representative approach involves:

  • Step 1: Reacting a carbonyl precursor (e.g., cyclic ketones or aldehydes) with malononitrile or cyanoacetamide in the presence of a base (e.g., K2CO3) to form the pyran backbone.
  • Step 2: Introducing functional groups via alkylation or aryl substitution. For example, 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile was synthesized by reacting 6-(2-methylpropyl)-4-oxo-2-sulfanylidene-tetrahydropyrimidine-5-carbonitrile with 1-bromo-2-methoxyethane in DMF, yielding 43% after crystallization .
  • Optimization: Solvent choice (DMF, ethanol) and reaction time (12–24 hours) significantly impact yield.

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?

Methodological Answer: <sup>1</sup>H and <sup>13</sup>C NMR are critical for structural validation:

  • Key Signals:
    • <sup>1</sup>H NMR: The pyran ring protons resonate between δ 2.1–3.5 ppm (CH2 or CH groups). Aromatic protons in substituted derivatives appear at δ 6.8–7.5 ppm. For example, in 2-[(2-methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the NH proton is observed at δ 13.55 ppm .
    • <sup>13</sup>C NMR: The nitrile carbon (C≡N) appears at δ 115–120 ppm, while the carbonyl (C=O) resonates at δ 160–175 ppm .
  • Validation: Compare experimental shifts with computational predictions (e.g., DFT) or literature data for analogous compounds.

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in polysubstituted pyran-carbonitrile synthesis?

Methodological Answer: Diastereoselectivity can be controlled via:

  • Catalytic Systems: Chiral Rh(II) carboxylates or organocatalysts (e.g., proline derivatives) induce asymmetry. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized with >90% diastereomeric excess using Rh2(OAc)4.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.
  • Temperature Control: Lower temperatures (−20°C to 0°C) reduce kinetic competition between pathways .

Q. How do intermolecular interactions influence crystal packing in this compound derivatives?

Methodological Answer: X-ray crystallography reveals that hydrogen bonding and π-π stacking dominate packing:

  • Hydrogen Bonds: N–H···O and O–H···N interactions form dimers or chains. For example, 2-amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile forms centrosymmetric dimers via N–H···O bonds (2.89 Å) .
  • π-Stacking: Aromatic rings align with face-to-face distances of 3.4–3.7 Å, stabilizing the lattice .
  • Impact on Properties: Stronger intermolecular forces correlate with higher melting points and reduced solubility.

Q. What computational methods predict reactivity and regioselectivity in pyran-carbonitrile reactions?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are widely used:

  • DFT Applications: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group in this compound acts as an electron-withdrawing group, directing substitutions to the C-4 position .
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to design bioactive derivatives. Software like AutoDock Vina evaluates binding affinities .

Q. How are multi-step syntheses optimized for high-yield pyran-carbonitrile derivatives?

Methodological Answer: Key strategies include:

  • Intermediate Purification: Column chromatography (silica gel, hexane/EtOAc) removes byproducts.
  • Reaction Monitoring: TLC or HPLC tracks progress. For example, in the synthesis of 2-amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile, intermediates were isolated at >95% purity before final cyclization .
  • Scale-Up Adjustments: Solvent volume and stirring rate are optimized to maintain yield consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.